molecular formula C16H17FN2O4S2 B2796646 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896301-19-2

2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2796646
CAS No.: 896301-19-2
M. Wt: 384.44
InChI Key: RGHQFCQMVNVYHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, which is used for the protection of hydroxyl groups, was synthesized in a three-step process with a yield of 91% . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Chemical Reactions Analysis

Sulfonyl fluorides, which are part of the compound’s structure, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals is a common method used in the synthesis of diverse functionalized sulfonyl fluorides .

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to sulfonamides have been synthesized and characterized for various applications. For instance, Ghorab et al. (2015) explored the synthesis of novel sulfonamide derivatives with potential anticancer activity. These compounds were evaluated in vitro against breast and colon cancer cell lines, demonstrating significant cytotoxic effects (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Antimicrobial and Anticancer Activities

A range of synthesized sulfonamide derivatives have shown promising antimicrobial and anticancer activities. Talupur et al. (2021) discussed the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides derivatives, highlighting their potential as antimicrobial agents (Talupur, S. R., Satheesh, K., & Chandrasekhar, K., 2021). Similarly, Arora et al. (2012) synthesized Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide and evaluated their antimicrobial activity, contributing to the development of new antimicrobial agents (Arora, M., Saravanan, J., Mohan, S., & Bhattacharjee, S., 2012).

Immunomodulatory Effects

Some derivatives have been investigated for their immunomodulatory effects, showcasing the potential of sulfonamide compounds in enhancing immune responses against tumors. Wang et al. (1988) studied N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), highlighting its capability to restore cytolytic T-lymphocyte response in various immunocompromised models (Wang, B. S., Ruszala-Mallon, V., Lumanglas, A., Silva, J., & Durr, F., 1988).

Chemical Synthesis and Fluorination Techniques

The application of alkali metal fluorides as fluorinating agents in synthetic chemistry, as discussed by Fritz-Langhals (1994), demonstrates the importance of sulfonamide derivatives in the synthesis of fluorinated organic compounds, which have wide applications in medicinal chemistry and drug development (Fritz-Langhals, E., 1994).

Safety and Hazards

While specific safety data for this compound is not available, similar compounds like “4-Fluorobenzylamine” are classified as combustible liquids and may be corrosive to metals. They can cause severe skin burns and eye damage .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-9-10(2)24-16(14(9)15(21)18-3)19-13(20)8-25(22,23)12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHQFCQMVNVYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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